molecular formula C13H16N4O2S B5592145 ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate

ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate

Cat. No. B5592145
M. Wt: 292.36 g/mol
InChI Key: LBTQINWMJYDJGF-UHFFFAOYSA-N
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Description

Ethyl acetate is a commonly used solvent in many chemical reactions . It is a colorless liquid that has a characteristic sweet smell . Tetrazole is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of ethyl acetate usually involves the esterification of ethanol with acetic acid, although other methods exist . As for tetrazole, it can be synthesized through various methods, including the reaction of nitriles under azide or the cycloaddition of isocyanates to cyanamide .


Molecular Structure Analysis

The molecular structure of ethyl acetate consists of two carbon atoms, six hydrogen atoms, and one oxygen atom . Tetrazole, on the other hand, is a five-membered ring with four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Ethyl acetate participates in many chemical reactions. It can act as a solvent, participate in condensation reactions, and can be used in extractions . Tetrazole derivatives

Scientific Research Applications

Catalytic Applications

Compounds similar to ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate have been explored for their catalytic applications. For instance, ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) have been used as mild and effective catalysts for the synthesis of imidazoles, highlighting the potential of ethyl-based compounds in facilitating chemical reactions (Zang et al., 2010).

Synthesis of Heterocyclic Compounds

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been used in the synthesis of pyran, pyridine, and pyridazine derivatives, indicating that ethyl-based acetate compounds are versatile intermediates in the preparation of a wide range of heterocyclic compounds (Mohareb et al., 2004).

Antimicrobial Activities

The synthesis of thiazoles and their derivatives, including ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, demonstrates the potential of ethyl-based compounds in generating products with antimicrobial activities. This suggests that ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate could similarly contribute to the development of new antimicrobial agents (Wardkhan et al., 2008).

Organic Synthesis and Medicinal Chemistry

Compounds with structures similar to ethyl {[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate have applications in organic synthesis and medicinal chemistry. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids from ethyl (l//-tetrazol-5-yl)acetate showcases the role of ethyl-based compounds in creating biologically active molecules (Janda, 2001).

properties

IUPAC Name

ethyl 2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-19-12(18)8-20-13-14-15-16-17(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTQINWMJYDJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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